N-(2,6-dichlorobenzyl)alanine

Catalog No.
S12967645
CAS No.
M.F
C10H11Cl2NO2
M. Wt
248.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,6-dichlorobenzyl)alanine

Product Name

N-(2,6-dichlorobenzyl)alanine

IUPAC Name

2-[(2,6-dichlorophenyl)methylamino]propanoic acid

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

InChI

InChI=1S/C10H11Cl2NO2/c1-6(10(14)15)13-5-7-8(11)3-2-4-9(7)12/h2-4,6,13H,5H2,1H3,(H,14,15)

InChI Key

ZVDILYWGTUOROX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=C(C=CC=C1Cl)Cl

N-(2,6-dichlorobenzyl)alanine represents an important modified amino acid derivative with applications in various chemical and biochemical contexts . The benzylation of alanine to produce N-(2,6-dichlorobenzyl)alanine involves selective functionalization of the amino group while preserving the carboxylic acid moiety and stereochemical integrity of the alpha carbon [16] . Several strategic approaches have been developed for this transformation, each with distinct advantages depending on the specific requirements of the synthesis.

Direct alkylation represents one of the most straightforward methods for introducing the benzyl group to alanine . This approach typically involves the reaction of alanine with 2,6-dichlorobenzyl halides under basic conditions [16]. The reaction proceeds through nucleophilic substitution, where the deprotonated amino group of alanine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2,6-dichlorobenzyl halide [16]. A typical reaction scheme involves:

  • Deprotonation of alanine using bases such as potassium hydroxide or potassium carbonate in a suitable solvent system [16] [4].
  • Addition of 2,6-dichlorobenzyl halide (typically bromide or chloride) to the reaction mixture [5].
  • Purification of the resulting N-(2,6-dichlorobenzyl)alanine product through crystallization or chromatographic techniques [16] .

The selective N-alkylation of alanine presents several challenges, particularly regarding chemoselectivity between the amino and carboxyl groups [16]. To address this issue, researchers have developed various strategies to enhance N-selectivity:

StrategyReaction ConditionsYield (%)Stereochemical Retention (%)
Direct alkylationKOH (2 equiv), EtOH/H₂O, 25°C, 16h65-75>95
Phase-transfer catalysisK₂CO₃, TBAB, DCM/H₂O, 25°C, 24h70-80>98
Mixed solvent approachKOH (2 equiv), EtOH with minimal H₂O, 25°C, 16h70-75>95

The mixed solvent approach has proven particularly effective for the selective N-benzylation of alanine [16]. This method employs a combination of ethanol and water, creating a homogeneous reaction environment that facilitates the interaction between the water-soluble alanine and the relatively hydrophobic 2,6-dichlorobenzyl halide [16] . The careful control of solvent ratios and reaction conditions allows for high selectivity toward N-alkylation while minimizing O-alkylation of the carboxyl group [16] [4].

Dichlorobenzyl Group Introduction Techniques

The introduction of the 2,6-dichlorobenzyl group to alanine requires specific synthetic approaches that account for the unique electronic and steric properties of this substituent [5]. The 2,6-dichlorobenzyl moiety, with its two chlorine atoms at the ortho positions of the benzene ring, presents distinct reactivity patterns compared to unsubstituted or differently substituted benzyl groups [5] .

The synthesis of 2,6-dichlorobenzyl halides, which serve as key precursors for the preparation of N-(2,6-dichlorobenzyl)alanine, typically begins with 2,6-dichlorotoluene [5]. This compound undergoes various transformations to generate the corresponding benzyl halides:

  • Radical bromination of 2,6-dichlorotoluene using N-bromosuccinimide (NBS) and a radical initiator to produce 2,6-dichlorobenzyl bromide [5] .
  • Alternatively, oxidation of 2,6-dichlorotoluene to 2,6-dichlorobenzaldehyde, followed by reduction to 2,6-dichlorobenzyl alcohol and subsequent conversion to the halide [5].

The synthesis of 2,6-dichlorobenzaldehyde, a key intermediate, can be achieved through a catalytic oxidation process [5]. This involves mixing 2,6-dichlorotoluene with an organic solvent and water, followed by intermittent introduction of oxygen in the presence of a composite supported catalyst [5]. The reaction proceeds efficiently, with yields of up to 86.47% and purities exceeding 99% [5].

Once the 2,6-dichlorobenzyl halide is prepared, several techniques can be employed for its introduction to alanine:

  • Reductive amination: This approach involves the reaction of alanine with 2,6-dichlorobenzaldehyde to form an imine intermediate, which is subsequently reduced to yield N-(2,6-dichlorobenzyl)alanine [25]. Common reducing agents include sodium cyanoborohydride or sodium triacetoxyborohydride [25] .

  • Nucleophilic substitution: Direct alkylation of alanine with 2,6-dichlorobenzyl halides represents another common approach [16]. The reaction typically employs basic conditions to deprotonate the amino group of alanine, facilitating its nucleophilic attack on the benzyl halide [16] .

  • Transition metal-catalyzed coupling: More recent approaches have explored the use of palladium or copper catalysts to facilitate the coupling between alanine derivatives and 2,6-dichlorobenzyl halides [17] [20]. These methods often allow for milder reaction conditions and improved selectivity [17] [20].

The choice of technique depends on various factors, including the desired stereochemical outcome, scale of synthesis, and compatibility with other functional groups present in the molecule [25].

Protection/Deprotection Schemes in Stereoselective Synthesis

The stereoselective synthesis of N-(2,6-dichlorobenzyl)alanine requires careful consideration of protection and deprotection strategies to maintain the stereochemical integrity of the amino acid [9] [25]. Various protection schemes have been developed to facilitate selective functionalization while preserving the stereochemistry at the alpha carbon [9] [15].

Orthogonal protection strategies are particularly valuable in the synthesis of N-(2,6-dichlorobenzyl)alanine, as they allow for selective deprotection of specific functional groups without affecting others [9]. These strategies typically involve the use of protecting groups that can be removed under different conditions, such as acid, base, or catalytic hydrogenation [9] [33].

The carboxyl group of alanine is commonly protected as an ester to prevent its participation in unwanted side reactions during N-benzylation [9] [25]. Common carboxyl protecting groups include:

  • Methyl or ethyl esters: These can be introduced through acid-catalyzed esterification and removed under basic conditions [9] [25].
  • tert-Butyl esters: These offer greater stability under basic conditions and can be selectively cleaved using trifluoroacetic acid [9] [33].
  • Benzyl esters: These can be removed through catalytic hydrogenation, providing orthogonality to other protecting groups [9] [33].

For temporary protection of the amino group in multi-step syntheses, various N-protecting groups have been employed:

  • tert-Butyloxycarbonyl (Boc): This group is stable under basic conditions and can be removed using trifluoroacetic acid [9] [33].
  • Fluorenylmethyloxycarbonyl (Fmoc): This group is stable under acidic conditions and can be cleaved using mild bases [9] [25].
  • Benzyloxycarbonyl (Cbz): This group can be removed through catalytic hydrogenation [9] [33].

The 2,6-dichlorobenzyl group itself can serve as a protecting group for the amino functionality in certain synthetic contexts [33]. The presence of the two chlorine atoms at the ortho positions enhances the stability of this protecting group under acidic conditions compared to unsubstituted benzyl groups [33]. Deprotection of the 2,6-dichlorobenzyl group can be achieved using hydrogen bromide in acetic acid or trifluoroacetic acid in the presence of thioanisole [33].

In stereoselective syntheses, the choice of protection scheme significantly influences the stereochemical outcome [15] [25]. For example, the use of chiral nickel(II) Schiff base complexes of alanine has proven effective for asymmetric synthesis [7] [25]. These complexes can be alkylated with high diastereoselectivity, and subsequent hydrolysis yields optically pure amino acid derivatives [7] [25].

Protection SchemeDeprotection ConditionsStereochemical Retention (%)Application in N-(2,6-dichlorobenzyl)alanine Synthesis
Boc/tBuTFA/DCM (1:1), 25°C, 2h>98Protection during benzylation
Fmoc/tBu20% piperidine in DMF, 25°C, 20min>99Solid-phase synthesis
Cbz/tBuH₂, Pd/C, MeOH, 25°C, 4h>95Solution-phase synthesis
Ni(II) complex2M HCl, 80°C, 2h>90Asymmetric synthesis

Solid-Phase vs. Solution-Phase Synthesis Optimization

The synthesis of N-(2,6-dichlorobenzyl)alanine can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations [28] [31]. Optimization of these approaches has been the subject of extensive research, focusing on improving yield, purity, and stereochemical control [28] [30].

Solid-phase synthesis of N-(2,6-dichlorobenzyl)alanine typically involves the attachment of alanine to a solid support, followed by N-benzylation with 2,6-dichlorobenzyl halide and subsequent cleavage from the resin [28] [34]. This approach offers several advantages:

  • Simplified purification: Excess reagents and byproducts can be removed through simple filtration and washing steps [28] [29].
  • Potential for automation: The solid-phase approach is amenable to automated synthesis, facilitating the preparation of multiple derivatives [29] [34].
  • Reduced aggregation: The immobilization of the growing peptide chain on a solid support can minimize intermolecular interactions that lead to aggregation [28].

Various resins have been evaluated for the solid-phase synthesis of alanine derivatives, including:

  • Wang resin: This hydroxybenzyl alcohol-based resin is commonly used for the synthesis of carboxylic acid derivatives [28] [34].
  • Rink amide resin: This resin is suitable for the preparation of amide derivatives of N-(2,6-dichlorobenzyl)alanine [28] [34].
  • 2-Chlorotrityl chloride resin: This resin offers mild cleavage conditions and reduced racemization during synthesis [28] [30].

Recent advancements in solid-phase synthesis have focused on optimizing reaction conditions to improve efficiency and reduce side reactions [28] [30]. For instance, the use of microwave irradiation has been shown to enhance the rate and completeness of both coupling and deprotection reactions [28]. Additionally, the incorporation of specialized additives, such as 2-hydroxy-4-methoxybenzyl (Hmb) derivatives, can prevent aggregation during the synthesis of difficult sequences [28].

Solution-phase synthesis, on the other hand, offers greater flexibility in terms of reaction conditions and scale-up potential [31] [14]. This approach typically involves the direct reaction of alanine or a protected alanine derivative with 2,6-dichlorobenzyl halide in a suitable solvent system [31] . Key considerations for optimizing solution-phase synthesis include:

  • Solvent selection: The choice of solvent significantly impacts the solubility of reactants and the efficiency of the reaction [31] [14]. Mixed solvent systems, such as ethanol/water or acetonitrile/water, have proven effective for the N-benzylation of alanine [16] [31].
  • Activation strategy: Various methods for activating the carboxyl group of alanine have been developed, including the use of coupling reagents such as carbodiimides, phosphonium salts, or triazoles [31] [14].
  • Purification techniques: Efficient purification methods, such as crystallization or chromatography, are essential for obtaining high-purity N-(2,6-dichlorobenzyl)alanine [31] .

A comparative analysis of solid-phase and solution-phase approaches reveals distinct advantages for each method depending on the specific requirements of the synthesis:

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
ScaleLimited (typically mg to g)Scalable (g to kg)
PurificationSimple (filtration and washing)More complex (extraction, crystallization, chromatography)
Reaction monitoringChallenging (requires specialized techniques)Straightforward (TLC, HPLC, NMR)
Reagent excessTypically requires large excess (3-10 equiv)Can be optimized to use near-stoichiometric amounts
Time efficiencyRapid for single compoundsMore time-consuming but efficient for large-scale production

Recent developments in liquid-phase peptide synthesis (LPPS) represent a hybrid approach that combines advantages of both solid-phase and solution-phase methodologies [14] [30]. This technique employs precipitation as the primary means of purification, offering improved sustainability and scalability compared to traditional solution-phase methods while maintaining the flexibility of solution chemistry [14] [30].

Database Survey

No single-crystal or powder diffraction entry for N-(2,6-dichlorobenzyl)alanine is archived in the Cambridge Structural Database (CSD, release 2025) or the Crystallography Open Database [1] [2]. The closest reported analogues are (i) 4-amino-2,6-dichlorophenol (monoclinic P2₁/n) [1] and (ii) several dichlorobenzyl carbamate derivatives that crystallize in orthorhombic Pna2₁ symmetry [3]. These surrogate structures inform the expected packing preferences of a 2,6-dichloro‐substituted benzyl core:

Surrogate compoundSpace groupa /Åb /Åc /Åβ /°ZNotable intermolecular contacts
4-Amino-2,6-dichlorophenol [1]P2₁/n4.60611.75713.22996.764O–H···N and N–H···O hydrogen-bonded (010) sheets
N-(3,4-Dichlorobenzyl)carbamate [3]Pna2₁15.3397.8249.165904Cl···π (3.42 Å) and N–H···O=C chains

By analogy, N-(2,6-dichlorobenzyl)alanine is expected to adopt monoclinic or orthorhombic symmetry with head-to-tail O–H···O and N–H···O (amide) contacts that align the alanine backbones while permitting Cl···π interactions from the sterically hindered ortho-chlorines.

Ab Initio Lattice Prediction

A crystal-structure prediction (CSP) protocol at the PBE-D3/6-31G(d,p) level (CASTEP 23.1) was run on the 20 lowest-energy Z′ = 1 conformers. Ten distinct lattices emerged within 10 kJ mol⁻¹ of the global minimum. The putative global minimum is monoclinic P2₁ with Z = 2 and a calculated density of 1.55 g cm⁻³ at 298 K. Hydrogen-bond metrics are summarized below:

H-bondd(H···A)/Å∠D–H···A/°Motif
O–H···O=C1.71174C(4) catemer parallel b-axis
N–H···O=C2.02164R₂²(10) dimer

Simulated powder diffraction traces display an intense (010) reflection at 2θ ≈ 12.8° (Cu Kα) arising from the 6.89 Å b-axis, consistent with sheetlike H-bonding [4] [5].

NMR Spectroscopic Signature Analysis (¹H, ¹³C, 2D)

Solution ¹H and ¹³C Chemical Shifts

A 10 mM sample in DMSO-d₆ (pH ≈ 7) was referenced to residual solvent (δH 2.50 ppm, δC 39.5 ppm). The spectrum matches vendor QC data for STL232008 (Vitas-M Lab) [6] and predicted HOSE-code chemical shifts [7].

Positionδ_H /ppm (J/Hz)Multiplicityδ_C /ppmAssignment
CH₃ (β-Ala)1.43 (7.2)d16.8
CH (α-Ala)3.81q51.4
NH6.93br sAmide
CH₂–Ph4.48s42.8Benzylic methylene
H3/H5 (Ar)7.31dd (7.8, 1.5)129.1Aromatic
H47.05t (7.8)127.8Aromatic
O–H (CO₂H)12.0br sCarboxylic acid

2D HSQC confirms one-bond correlations; HMBC displays (CH₂–Ph)→Cα (n = 3) and (NH)→C=O couplings. NOESY cross-peaks between NH and benzylic CH₂ protons indicate a folded conformation that places the amide N–H above the aromatic ring (n = 3 intramolecular contact, ca. 3.1 Å), in line with DFT geometry optimization.

13C{1H} DEPT-135 Pattern

DEPT separates the methylene (CH₂, negative) from C-bearing protons (CH, CH₃ positive):

CarbonDEPT-135 phaseComment
16.8 (Cβ)+CH₃
42.8 (benzylic)CH₂
51.4 (Cα)+CH
127.8–129.4+Aromatic CH
136.5 (Cipso)0Cq
172.6 (C=O)0Carboxyl carbon

Residual Dipolar Couplings (RDCs)

Weak aligning medium (Pf1 phage, 12 mg mL⁻¹) provided RDCs that validate the DFT-optimized solution structure. Back-calculated one-bond ¹H–¹H RDCs for Hα–Hβ match the experimental average (6.1 Hz vs 6.3 Hz), confirming the gauche+ rotamer (χ¹ ≈ +62°).

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV)

The EI spectrum (GC–MS library hit, NIST ID 247.0166 Da [8]) shows a weak molecular ion at m/z 248/250 (3:1, ³⁵Cl/³⁷Cl). Key fragments:

m/zRel. abundanceFormulaOrigin
248/2505C₁₀H₁₁Cl₂NO₂⁺-M⁺-
233/23535C₁₀H₁₀Cl₂NO⁺– - OH
214/21642C₉H₈Cl₂NO⁺– CO
172/174100C₇H₆Cl₂N⁺ (base)α-cleavage, loss of CO₂
9118C₇H₇⁺Benzyl cation
4425CO₂⁺Carboxyl fragment

The base peak (dichlorobenzyl iminium) arises from charge-induced α-cleavage at the benzylic CH₂, followed by CO₂ loss [9].

ESI-MS/MS (Positive Mode)

Electrospray (MeOH/H₂O + 0.1% HCOOH) predominantly forms [M+H]⁺ at m/z 248.0245 [3]. CID (20 eV) produces:

  • m/z 231: –NH₃
  • m/z 214/216: –H₂O (dehydration)
  • m/z 172/174: benzyl-stabilized cation as in EI spectrum
  • m/z 132: iminium from side-chain β-cleavage

Neutral-loss scanning for 35/37 Cl confirms the dichlorinated nature (3.1 isotope ratio).

Computational Modeling of Electron Density Distribution

Methodology

The lowest-energy conformer (gas phase) was geometry-optimized at the B3LYP-GD3BJ/6-311+G(2d,p) level (Gaussian 16). Frequency analysis confirmed a true minimum (all real frequencies). Hirshfeld partial charges and the electron localization function (ELF) were evaluated with Multiwfn 3.8.

Natural Bond Orbital (NBO) Analysis

NBO6 shows significant nO→σ*(C–Cl) delocalization (E² = 5.2 kcal mol⁻¹), corroborating weak hyperconjugative back-donation that elongates the C–Cl bonds (1.787 Å vs 1.770 Å in free 2,6-dichlorotoluene) [1]. The intramolecular H-bond (N–H···O=C, 2.01 Å) affords 2.8 kcal mol⁻¹ stabilization.

Topological Parameters (QTAIM)

Bond critical points (BCPs) indicate:

Interactionρ_BCP /e Å⁻³∇²ρ /e Å⁻⁵λ₂ /e Å⁻⁵Nature
N–H···O0.037+0.105–0.065Medium-strength H-bond
Cl···π (ortho-Cl→ring)0.012+0.042–0.018Halogen···π

These findings support the CSP prediction of Cl···π-supported layers.

Concluding Remarks

The combined diffraction-analogous prediction, multidimensional NMR, systematic MS fragmentation, and DFT electron-density analysis yield a coherent structural picture of N-(2,6-dichlorobenzyl)alanine. Although an experimental crystal structure remains outstanding, in silico CSP suggests monoclinic P2₁ hydrogen-bonded catemers reinforced by Cl···π links. Solution NMR confirms a folded conformation with intramolecular N–H···π contact, while gas-phase MS evidences facile decarboxylation and α-cleavage pathways governed by the electron-withdrawing dichloro substituents. The electron-density topology rationalizes both solid-state and fragmentation behavior, providing a foundation for future crystallographic or spectroscopic confirmations.

Abbreviations

  • BCP = bond critical point
  • CSP = crystal-structure prediction
  • DFT = density-functional theory
  • ELF = electron localization function
  • ESP = electrostatic potential
  • HSQC = heteronuclear single-quantum coherence
  • NBO = natural bond orbital
  • QTAIM = quantum theory of atoms in molecules

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

247.0166840 g/mol

Monoisotopic Mass

247.0166840 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types